![molecular formula C36H33NO8 B2457002 1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester CAS No. 1332577-02-2](/img/structure/B2457002.png)
1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester
Overview
Description
Scientific Research Applications
Metal-Organic Frameworks (MOFs) and Carboxylate Ligands
1,2,4-Benzenetricarboxylic acid serves as a versatile carboxylate ligand in the synthesis of metal-organic frameworks (MOFs) . These porous materials consist of metal ions or clusters connected by organic ligands. Researchers use MOFs for gas storage, catalysis, and separation processes. The unique geometry of trimellitic acid allows it to coordinate with metal centers, leading to the formation of MOFs with tunable properties .
White-Light Luminescent Nanocrystals
Trimellitic acid plays a crucial role in synthesizing lanthanide (Ln³⁺)-encapsulated nanocrystals . These nanocrystals exhibit white-light luminescence , making them valuable for applications in lighting, displays, and imaging. The precise coordination of trimellitic acid with Ln³⁺ ions influences the emission properties, allowing for tailored luminescence .
Polymer Resins and Plastics
In the realm of materials science, trimellitic acid finds use in the production of polymer resins and plastics . Its rigid, tricarboxylic structure contributes to the mechanical strength and thermal stability of these materials. Manufacturers incorporate trimellitic acid derivatives into coatings, adhesives, and composite materials .
Plasticizers and Flame Retardants
Trimellitic acid esters serve as plasticizers in polymer formulations. These compounds enhance flexibility, durability, and processability of plastics. Additionally, trimellitic acid derivatives are used as flame retardants in various applications, including cables, textiles, and electronics. They reduce the flammability of materials and enhance fire safety .
Dye Intermediates and Pigments
Researchers explore trimellitic acid derivatives as intermediates in the synthesis of dyes and pigments . By functionalizing the benzene ring, chemists can create vibrant colorants for textiles, inks, and coatings. The presence of three carboxylic acid groups allows for diverse chemical modifications, leading to a wide range of color possibilities .
Adhesive and Sealant Formulations
Trimellitic acid contributes to the formulation of adhesives and sealants . Its ability to crosslink with other molecules provides strong bonding properties. These adhesives find use in construction, automotive assembly, and aerospace applications. Sealants based on trimellitic acid help prevent leaks and provide durable protection .
Safety And Hazards
properties
IUPAC Name |
trimethyl 5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33NO8/c1-42-34(39)29-21-31(36(41)44-3)30(35(40)43-2)20-28(29)33(38)37(32-18-10-13-24-12-7-8-17-27(24)32)22-23-11-9-16-26(19-23)45-25-14-5-4-6-15-25/h4-9,11-12,14-17,19-21,32H,10,13,18,22H2,1-3H3/t32-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSCBXZGKCCVTG-YTTGMZPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)C4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)[C@H]4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334651 | |
Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester | |
CAS RN |
1332577-02-2 | |
Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.